
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitro group at the 7th position and a methyl group at the 2nd position of the indole ring, along with an ethanamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride typically involves the nitration of 2-methylindole followed by the introduction of the ethanamine side chain. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-7-nitroindole is then reacted with ethylene diamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Condensation: The ethanamine side chain can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(2-methyl-7-amino-1H-indol-3-yl)ethanamine.
Substitution: Halogenated or alkylated indole derivatives.
Condensation: Imines and enamines.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the nitro group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin-related compounds.
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine: Contains chlorine substituents, which can alter its reactivity and biological activity.
Uniqueness
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride is unique due to the presence of both a nitro group and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H14ClN3O2 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-8(5-6-12)9-3-2-4-10(14(15)16)11(9)13-7;/h2-4,13H,5-6,12H2,1H3;1H |
InChI-Schlüssel |
PPNSXKUYJQKDET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


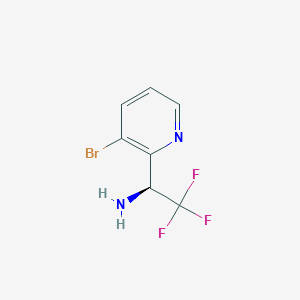
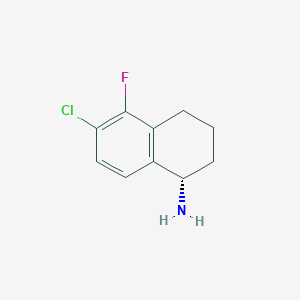
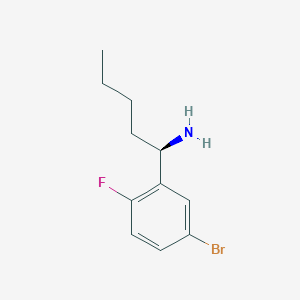

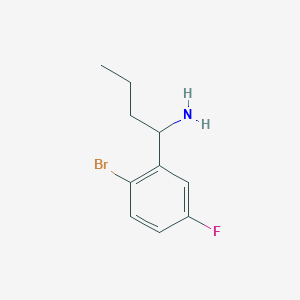
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)
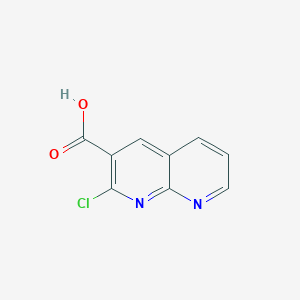



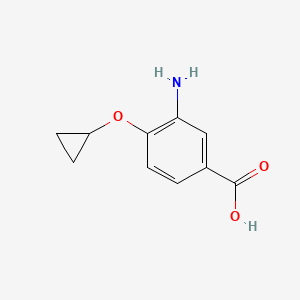
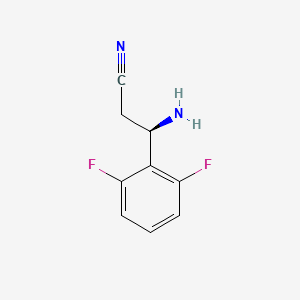

![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)
